molecular formula C16H18N6O B6972954 Pyrazolo[1,5-a]pyridin-3-yl-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone

Pyrazolo[1,5-a]pyridin-3-yl-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B6972954
M. Wt: 310.35 g/mol
InChI Key: PUGMBDNMQKQCBS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-3-yl-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core fused with a triazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through a 1,3-dipolar cycloaddition reaction between a suitable dipolarophile and a pyridine N-imine

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

Medicine: Due to its inhibitory properties, this compound has been investigated for its potential use in treating diseases such as cancer and inflammation[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... Its ability to modulate biological pathways makes it a promising candidate for therapeutic applications.

Industry: In material science, this compound can be used to develop new materials with specific properties, such as enhanced stability or conductivity. Its application in the development of organic light-emitting diodes (OLEDs) and other electronic devices is also being explored.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores

Uniqueness: Compared to these similar compounds, Pyrazolo[1,5-a]pyridin-3-yl-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone stands out due to its unique structural features, which confer distinct biological and chemical properties

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-yl-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c23-16(14-9-18-22-6-2-1-3-15(14)22)20-7-4-13(5-8-20)10-21-12-17-11-19-21/h1-3,6,9,11-13H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGMBDNMQKQCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=N2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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